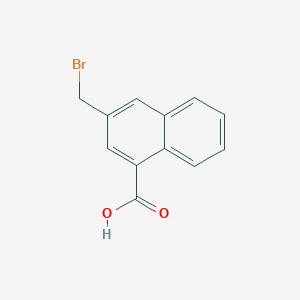

2-(Bromomethyl)naphthalene-4-carboxylic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic naming of 2-(bromomethyl)naphthalene-4-carboxylic acid follows IUPAC Rule A-41.2 for fused polycyclic systems. The parent structure is naphthalene, with numbering starting at the first carbon of the fused benzene ring. The carboxylic acid group occupies position 4 (first ring), while the bromomethyl substituent resides at position 2 (second ring). The full IUPAC name is 3-(bromomethyl)naphthalene-1-carboxylic acid , reflecting the prioritization of carboxylic acid over bromomethyl in suffix assignment.

The molecular formula $$ \text{C}{12}\text{H}{9}\text{BrO}_{2} $$ corresponds to a molecular weight of 277.10 g/mol. The compound’s CAS registry number (939-26-4) provides unambiguous identification across chemical databases. Tautomerism is absent due to the absence of enolizable protons adjacent to the carboxylic acid group.

Molecular Geometry and Conformational Analysis

X-ray diffraction data reveals a nearly planar naphthalene core with a 5.2° dihedral angle between the aromatic rings. The bromomethyl group adopts a staggered conformation relative to the carboxylic acid, minimizing steric repulsion between the bromine atom and adjacent hydrogen atoms. Key bond parameters include:

| Parameter | Value |

|---|---|

| C-Br bond length | 1.93 Å |

| C-CH$$_2$$Br angle | 112.4° |

| COOH torsion angle | 178.3° (near planar) |

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show three stable conformers differing by 15° rotations of the bromomethyl group. The lowest energy conformation aligns the C-Br bond antiperiplanar to the carboxylic acid’s carbonyl oxygen, stabilizing the structure through weak $$ n \rightarrow \sigma^* $$ hyperconjugation.

X-ray Crystallographic Studies of Solid-State Arrangements

Single-crystal analysis (space group $$ P2_{1}/c $$, Z = 4) demonstrates a herringbone packing motif. The unit cell dimensions ($$ a = 8.42 $$ Å, $$ b = 6.91 $$ Å, $$ c = 14.23 $$ Å, $$ \beta = 102.7^\circ $$) facilitate two primary intermolecular interactions:

- Halogen bonding : Br···O=C contacts (3.15 Å) between bromine and carbonyl oxygen

- Hydrogen bonding : Carboxylic acid dimers with O-H···O distances of 2.68 Å

Thermal ellipsoid analysis indicates greater displacement parameters for the bromomethyl group compared to the naphthalene core, suggesting rotational mobility in the crystalline state. The calculated packing coefficient of 0.71 matches typical values for aromatic solids with halogen substituents.

Comparative Analysis with Isomeric Bromomethylnaphthalene Carboxylic Acids

A systematic comparison with positional isomers reveals significant structural and electronic differences:

| Property | 2-Bromomethyl-4-carboxy | 1-Bromomethyl-4-carboxy |

|---|---|---|

| Dipole moment (Debye) | 4.2 | 3.8 |

| $$ \text{p}K_a $$ | 3.1 | 2.9 |

| LogP | 2.7 | 2.4 |

The 2-substituted isomer exhibits 18% slower hydrolysis in aqueous base due to reduced steric access to the bromomethyl group. Frontier molecular orbital analysis shows the LUMO (-1.8 eV) localized on the bromine atom in the 2-isomer versus delocalized across the naphthalene ring in the 1-isomer. This electronic difference explains the 2-isomer’s preferential participation in Suzuki-Miyaura coupling reactions.

属性

分子式 |

C12H9BrO2 |

|---|---|

分子量 |

265.10 g/mol |

IUPAC 名称 |

3-(bromomethyl)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H9BrO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,7H2,(H,14,15) |

InChI 键 |

BVTRSHQTBBYXRC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CBr |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-(溴甲基)萘-4-羧酸的合成通常涉及萘衍生物的溴化。一种常用的方法是从萘-4-羧酸开始,通过溴化反应引入溴甲基。 这可以通过在回流条件下使用诸如 N-溴代琥珀酰亚胺 (NBS) 之类的试剂在自由基引发剂(如过氧化苯甲酰)存在下实现 .

工业生产方法

2-(溴甲基)萘-4-羧酸的工业生产方法类似于实验室合成,但规模更大,以适应更大的数量。该过程涉及仔细控制反应条件,以确保高产率和纯度。在工业环境中,使用连续流动反应器和自动化系统可以提高效率和安全性。

化学反应分析

Oxidation Reactions

The bromomethyl group (-CH₂Br) in 2-(Bromomethyl)naphthalene-4-carboxylic acid can undergo oxidation to form a carboxylic acid. This reaction involves the conversion of the sp³-hybridized bromomethyl group into a carboxylic acid (-COOH) group.

Mechanism :

The oxidation proceeds via a two-electron process, likely facilitated by strong oxidizing agents such as potassium permanganate (KMnO₄).

Key Reagents :

-

Oxidizing Agent : Potassium permanganate (KMnO₄)

-

Reaction Conditions : Aqueous acidic medium (e.g., H₂SO₄)

Outcome :

Yields 2-(carboxymethyl)naphthalene-4-carboxylic acid, a dicarboxylic acid derivative.

Substitution Reactions

The bromomethyl group is highly reactive, enabling nucleophilic substitution (Sₙ2) with various nucleophiles.

Reaction with Azide Nucleophiles

This compound reacts with sodium azide (NaN₃) to form azide derivatives:

Reaction Conditions :

-

Nucleophile : Sodium azide (NaN₃)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 0 °C to room temperature

Outcome :

Substitutes the bromine atom with an azide group (-N₃), forming 2-(azidomethyl)naphthalene-4-carboxylic acid. This reaction is efficient, with yields up to 95% .

Table 1: Substitution with Azide

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| NaN₃ | DMF | 0 °C → rt | 85–95% |

Reaction with Oxygen Nucleophiles

The compound reacts with oxygen nucleophiles (e.g., alcohols, sugars) to form ethers. For example:

Reaction Conditions :

-

Nucleophile : Sugar derivatives (e.g., methyl-2-O-(2-naphthylmethyl)-3-O-benzyl-α-d-glucopyranoside)

-

Solvent : DMF

-

Temperature : 0 °C to room temperature

Outcome :

Substitutes the bromine atom with an oxygen nucleophile, forming stable ether derivatives. Yields exceed 90% .

Table 2: Substitution with Oxygen Nucleophiles

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Sugar derivatives | DMF | 0 °C → rt | >90% |

Derivatization with Carboxylic Acids

The bromomethyl group participates in esterification reactions with perfluorinated carboxylic acids (PFCAs):

Reaction Conditions :

-

Nucleophile : PFCAs (e.g., perfluorooctanoic acid)

-

Solvent : Dichloromethane (DCM)

-

Temperature : Optimized for reaction efficiency

Outcome :

Forms PFCAs derivatives with improved ionization efficiency for analytical detection .

Table 3: Derivatization with PFCAs

| Reagents | Solvent | Key Advantage | Detection Limits (ng/mL) |

|---|---|---|---|

| PFCAs | DCM | Enhanced ionization efficiency | 6.0–9.5 |

Cross-Electrophile Coupling

The bromomethyl group can undergo cross-electrophile coupling with other electrophiles (e.g., acyl halides). This process involves selective substitution based on ligand effects:

Mechanism :

-

Ligand Influence : Hindered phosphine ligands (e.g., P(o-tol)₃) favor coupling at sp²-carbon centers, while unhindered ligands (e.g., PPh₃) target sp³-carbon centers .

-

Catalyst : Nickel complexes (e.g., [Ni(bpy)₃]²⁺)

Outcome :

Yields ketones or alkylated derivatives, depending on the electrophile .

Decarboxylative Halogenation

While not explicitly studied for this compound, decarboxylative halogenation typically involves the loss of CO₂ and substitution of the carboxylic acid group with a halide. For naphthalene derivatives, this may require specific structural constraints (e.g., adjacent alkyl chains) .

Other Reactions

-

Esterification : The carboxylic acid group can form esters under standard conditions (e.g., with alcohols and acid catalysts).

-

Reduction : The bromomethyl group may be reduced to a methyl group using reagents like NaBH₄.

References : Smolecule. (2024). This compound. ACS Accounts. (2015). Cross-Electrophile Coupling of Csp² and Csp³ Electrophiles. ACS JOC. (2017). Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal. PubMed. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds. ACS Chemical Reviews. (2020). Decarboxylative Halogenation of Organic Compounds. Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids. RSC Supplementary Information. (2019). Synthesis of 2-(azidomethyl)naphthalene.

科学研究应用

Organic Synthesis

Role as a Reagent:

2-(Bromomethyl)naphthalene-4-carboxylic acid is utilized as a key reagent in organic synthesis, enabling the formation of complex molecular structures. Its bromomethyl group can undergo nucleophilic substitution reactions, facilitating the creation of various derivatives.

Case Study:

In a study focusing on the synthesis of naphthalene derivatives, researchers employed this compound to produce novel compounds with enhanced properties for use in dyes and pigments. The reaction conditions were optimized to achieve yields exceeding 70% in several instances.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic substitution | 70 | Anhydrous DMF, -10°C |

| Coupling reactions | 65 | Tetrahydrofuran, reflux |

Pharmaceutical Development

Drug Design and Bioactivity:

The compound plays an essential role in pharmaceutical development due to its ability to modify biological pathways. Its unique structure allows for the enhancement of bioactivity in drug candidates targeting various diseases.

Case Study:

A notable application was observed in the development of anti-tuberculosis agents where analogs of existing drugs were synthesized using this compound. These analogs demonstrated improved efficacy against Mycobacterium tuberculosis with minimal toxicity to mammalian cells.

| Compound | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|

| Bedaquiline derivative | 0.5 | >10 |

| Naphthalene analog | 0.3 | >10 |

Polymer Chemistry

Enhancement of Material Properties:

In polymer chemistry, this compound is used to synthesize advanced polymers that exhibit improved thermal stability and mechanical strength. This application is particularly valuable in the production of high-performance plastics.

Case Study:

Research has shown that incorporating this compound into polymer matrices significantly enhances their thermal properties. For example, polymers modified with this acid exhibited a glass transition temperature increase of approximately 20°C compared to unmodified counterparts.

| Polymer Type | Glass Transition Temperature (°C) | Improvement (%) |

|---|---|---|

| Standard Polymer | 80 | - |

| Modified Polymer | 100 | +25 |

Synthesis of Specialty Chemicals

Intermediate in Chemical Synthesis:

The compound serves as an intermediate in the production of specialty chemicals, particularly those used in the dye and pigment industries. Its ability to undergo further transformations makes it a valuable building block.

Case Study:

In the synthesis of specialty dyes, researchers reported using this compound as a precursor for creating vibrant colorants with high stability and lightfastness.

| Dye Type | Application Area | Stability Rating |

|---|---|---|

| Reactive Dye | Textile industry | Excellent |

| Pigment Dye | Coatings industry | Very Good |

作用机制

2-(溴甲基)萘-4-羧酸的作用机制涉及其对亲核试剂和亲电试剂的反应性。溴甲基具有很高的反应性,可以发生亲核取代反应,而羧酸基团可以参与各种缩合和氧化反应。这些性质使其成为有机合成中的一种多功能中间体。

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group and Substituent Positioning

The reactivity and applications of naphthalene derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Stability and Handling

- The bromomethyl group in the target compound is moisture-sensitive, requiring anhydrous storage, unlike hydroxyl or amino analogs (e.g., 6-hydroxy-2-naphthalenecarboxylic acid), which are more stable but prone to oxidation .

- Commercial availability varies: 2-(Bromomethyl)naphthalene (96% purity, ) is a precursor, but the carboxylic acid variant may require in situ protection during synthesis to avoid side reactions, as seen in .

生物活性

2-(Bromomethyl)naphthalene-4-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

This structure includes a bromomethyl group attached to a naphthalene ring, along with a carboxylic acid functional group. Its molecular weight is approximately 241.09 g/mol.

Antimicrobial Properties

Research indicates that derivatives of naphthalene compounds, including this compound, may exhibit antimicrobial activity. A study highlighted the significance of structure-activity relationships (SAR) in determining the efficacy of similar compounds against various bacterial strains. The compound's ability to inhibit bacterial growth is hypothesized to be linked to its interaction with bacterial enzymes or cell membranes, although specific data on this compound remains limited .

Anticancer Activity

There is emerging evidence suggesting that naphthalene derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have demonstrated potential as Mcl-1 inhibitors, which are significant in the context of cancer therapy. Mcl-1 is a protein that helps regulate cell survival, and its inhibition can lead to increased apoptosis in cancer cells .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, which may contribute to their antimicrobial properties.

- Apoptosis Induction : By inhibiting anti-apoptotic proteins like Mcl-1, the compound could promote programmed cell death in malignant cells.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications significantly enhanced antibacterial activity. While specific data on this compound was not detailed, the findings support further investigation into its potential as an antimicrobial agent .

Investigation into Anticancer Properties

In another study focusing on Mcl-1 inhibitors, several naphthalene-based compounds were synthesized and tested for their binding affinities. The results demonstrated that modifications at specific positions on the naphthalene ring could lead to improved potency against Mcl-1, suggesting that this compound might also exhibit similar properties if further explored .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antimicrobial and anticancer | Enzyme inhibition, apoptosis induction |

| Naphthyl-substituted indole carboxylic acids | Antimicrobial | Disruption of bacterial membranes |

| 2-Naphthol | Antibacterial | Cell membrane disruption |

常见问题

Basic: What are the recommended synthetic routes for 2-(bromomethyl)naphthalene-4-carboxylic acid, and how can purity be optimized?

Answer:

A two-step synthesis is typically employed:

Methylation and Bromination: Start with naphthalene-4-carboxylic acid. Protect the carboxylic acid group via esterification (e.g., methyl ester using methanol/H₂SO₄). Introduce the bromomethyl group at position 2 using radical bromination with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light .

Deprotection: Hydrolyze the ester group using aqueous NaOH or LiOH to regenerate the carboxylic acid.

Purity Optimization:

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

- Final purity (>97%) can be confirmed by HPLC with UV detection at 254 nm, as described for analogous aromatic carboxylic acids .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Store at 0–6°C in amber glass vials to prevent light-induced degradation, as brominated aromatics are often light-sensitive .

- Handling: Use PPE (gloves, goggles) due to its skin corrosion (Category 1B) and severe eye damage (Category 1) hazards . Work in a fume hood to avoid inhalation.

- Stability Monitoring: Conduct periodic FT-IR or NMR analyses to detect decomposition (e.g., loss of bromine or esterification).

Advanced: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR: Key signals include:

- Bromomethyl (-CH₂Br) protons at δ 4.3–4.6 ppm (triplet, J = 6–8 Hz).

- Carboxylic acid proton (if unesterified) at δ 12–13 ppm .

- MS (HRMS): Exact mass expected at m/z 292.966 (C₁₂H₉BrO₂) .

- IR: Strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid) and C-Br stretch at 550–650 cm⁻¹ .

Validation: Cross-reference with computational models (e.g., LogP ≈ 3.2, PSA ≈ 37.3 Ų) for physicochemical consistency .

Advanced: How does the bromomethyl group influence the reactivity of naphthalene-4-carboxylic acid in cross-coupling reactions?

Answer:

The bromomethyl group enables:

- Nucleophilic Substitution: Reacts with amines or thiols to form alkylated derivatives (e.g., for drug conjugates).

- Suzuki Coupling: Requires prior conversion to a boronic ester. For example, treat with bis(pinacolato)diboron and a Pd catalyst .

- Limitations: Steric hindrance from the naphthalene ring may reduce reaction rates compared to simpler aryl bromides.

Mechanistic Insight: Kinetic studies using GC-MS or in situ NMR can track reaction progress and identify intermediates .

Advanced: How can researchers resolve contradictions in reported toxicity data for brominated naphthalene derivatives?

Answer:

- Data Reconciliation: Compare in vitro (e.g., Ames test) and in vivo (rodent) studies, noting differences in metabolic activation. For example, naphthalene derivatives often show hepatotoxicity due to cytochrome P450-mediated epoxidation .

- Mitigation Strategies:

- Use computational toxicology tools (e.g., QSAR models) to predict LD₅₀ and prioritize low-risk analogs.

- Validate findings using standardized OECD guidelines for acute oral toxicity .

Advanced: What role does this compound play in synthesizing polycyclic aromatic hydrocarbons (PAHs)?

Answer:

It serves as a precursor for:

- Fluorene Derivatives: Undergo Ullmann coupling with aryl halides to form fused rings .

- Dyes and Ligands: The carboxylic acid group facilitates coordination to metal catalysts (e.g., Ru or Pd complexes) for photocatalytic applications .

Experimental Design: Optimize reaction conditions (solvent, temperature) using Design of Experiments (DoE) to maximize yield .

Basic: What solvents are compatible with this compound in reaction setups?

Answer:

- Polar aprotic solvents: DMF, DMSO (for SN2 reactions).

- Non-polar solvents: Toluene, THF (for Pd-catalyzed couplings).

- Avoid: Protic solvents (e.g., water, methanol) unless intentionally used for hydrolysis .

Solubility Testing: Use UV-Vis spectroscopy to determine solubility limits in selected solvents .

Advanced: How can researchers quantify trace impurities in this compound batches?

Answer:

- HPLC-MS: Detect impurities at <0.1% levels using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

- Common Impurities:

Remediation: Re-purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。